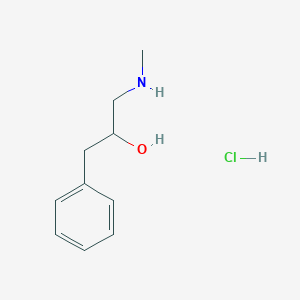
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is a derivative of phenylpropanolamine and is characterized by the presence of a methylamino group attached to the phenylpropanol backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone, paraformaldehyde, and monomethylamine hydrochloride as the primary raw materials.
Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to a temperature range of 60-100°C.
Reduction: The mixture is then reduced under catalytic conditions using a Raney nickel catalyst.
Crystallization: The resulting solution is adjusted to a pH value of 9-14 using liquid alkali, followed by extraction and recrystallization to obtain the final product.
Chemical Reactions Analysis
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions include ketones, secondary amines, and substituted phenylpropanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It acts primarily as a monoamine reuptake inhibitor, affecting neurotransmitter levels in the brain, which is crucial for mood regulation and other neurological functions.
Antidepressant Activity
Research indicates that 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride may be effective in treating major depressive disorder (MDD). Its mechanism involves the inhibition of serotonin and norepinephrine reuptake, leading to increased availability of these neurotransmitters at synaptic clefts.
Case Study: Treatment of Major Depressive Disorder
A clinical trial demonstrated significant improvement in depressive symptoms among participants treated with this compound over a 12-week period, suggesting it as a novel therapeutic option for patients resistant to traditional treatments.
Management of Vasomotor Symptoms
The compound has shown promise in alleviating vasomotor symptoms associated with menopause. In clinical studies, participants reported a marked decrease in the severity and frequency of hot flashes compared to those receiving a placebo.
In Vitro and In Vivo Studies
A summary of key studies exploring the biological activity of this compound is presented below:
| Study Focus | Findings |
|---|---|
| Major Depressive Disorder | Significant symptom improvement over 12 weeks |
| Vasomotor Symptoms | Decreased severity and frequency of hot flashes |
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride involves its interaction with adrenergic receptors. It acts as an alpha and beta-adrenergic agonist, leading to the release of norepinephrine from sympathetic neurons. This results in vasoconstriction, increased heart rate, and bronchodilation . The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are the adrenergic signaling pathways .
Comparison with Similar Compounds
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride can be compared with other similar compounds, such as:
Biological Activity
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride, also known as a derivative of phenylpropanolamine, belongs to a class of compounds with significant biological activity. This compound is characterized by its unique molecular structure, which includes a methylamino group attached to a phenylpropanol backbone. The biological activity of this compound has been investigated in various contexts, particularly concerning its potential therapeutic applications in neurological and psychiatric disorders.
- Molecular Formula : C10H15NO
- Molecular Weight : 165.23 g/mol
- CAS Number : 6309-19-9
The compound's structural features enable it to interact with multiple biological systems, making it a candidate for pharmacological research.
Research indicates that this compound may exert its effects through interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating conditions such as depression, anxiety, and other mood disorders.
Key Mechanisms:
- Monoamine Reuptake Inhibition : Similar to other compounds in its class, this compound may inhibit the reuptake of neurotransmitters like serotonin (5-HT) and norepinephrine (NE), thereby enhancing their availability in the synaptic cleft.
- Receptor Modulation : The compound may also modulate various receptors involved in neurotransmission, contributing to its therapeutic effects.
Biological Activity and Therapeutic Potential
Studies have shown that this compound possesses various biological activities:
Research Findings and Case Studies
Several studies have explored the biological activity and therapeutic applications of compounds related to this compound:
Table 1: Summary of Research Findings
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-(methylamino)-3-phenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-10(12)7-9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |
InChI Key |
JPEZTNHLFUZVMR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















